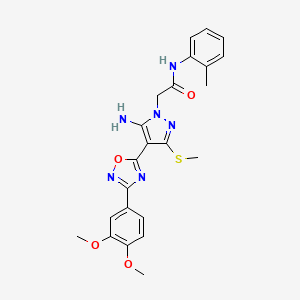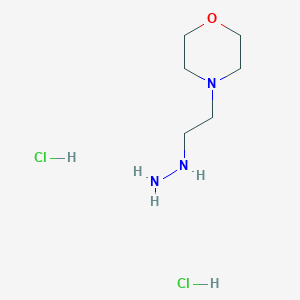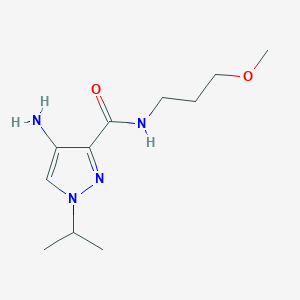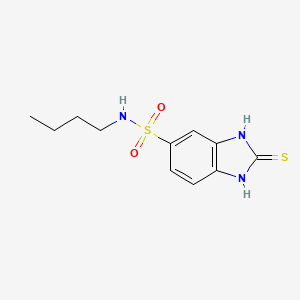![molecular formula C22H18N6O B2420576 N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-80-6](/img/structure/B2420576.png)
N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules known as [1,2,4]triazolo[1,5-c]quinazolines . These are heterocyclic compounds, which are relevant structural templates in both natural and synthetic biologically active compounds . They have been studied for their potential anti-HIV, antibacterial, and other activities .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of a starting material with different aryl amines . For example, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized from anthranilic acid .
Molecular Structure Analysis
The molecular structure of these compounds often involves π-π interactions between the heterocyclic part and π-donating substituents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . In some cases, the reactions involve the use of eco-compatible catalysts and reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-29-17-6-4-5-15(13-17)14-24-22-25-19-8-3-2-7-18(19)21-26-20(27-28(21)22)16-9-11-23-12-10-16/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNUHVYEWXUOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)


![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2420513.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)